molecular formula C15H22N2O2 B15060608 tert-Butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B15060608
M. Wt: 262.35 g/mol
InChI Key: QYQMGDOBYJCYDO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl ester group, and a 3-methylpyridin-4-yl substituent. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of the 3-Methylpyridin-4-yl Group: This step involves the coupling of the pyrrolidine ring with a 3-methylpyridin-4-yl halide or boronic acid derivative using palladium-catalyzed cross-coupling reactions.

    Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrrolidine ring to its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts and ligands for asymmetric synthesis.

Biology:

  • Investigated for its potential as a pharmacophore in drug discovery.
  • Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.
  • Used as a precursor in the synthesis of bioactive compounds.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate is primarily determined by its interactions with molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses. The specific pathways involved depend on the context of its application, such as its use as a drug or a chemical reagent.

Comparison with Similar Compounds

  • tert-Butyl 3-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate

Comparison:

  • Structural Differences: The position of the methyl and pyridinyl groups can vary, leading to differences in chemical reactivity and biological activity.
  • Reactivity: The presence of different substituents can influence the compound’s reactivity in various chemical reactions, such as oxidation, reduction, and substitution.
  • Biological Activity: Similar compounds may exhibit different pharmacological profiles, depending on their interactions with molecular targets and biological systems.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-11-10-16-8-7-12(11)13-6-5-9-17(13)14(18)19-15(2,3)4/h7-8,10,13H,5-6,9H2,1-4H3

InChI Key

QYQMGDOBYJCYDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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